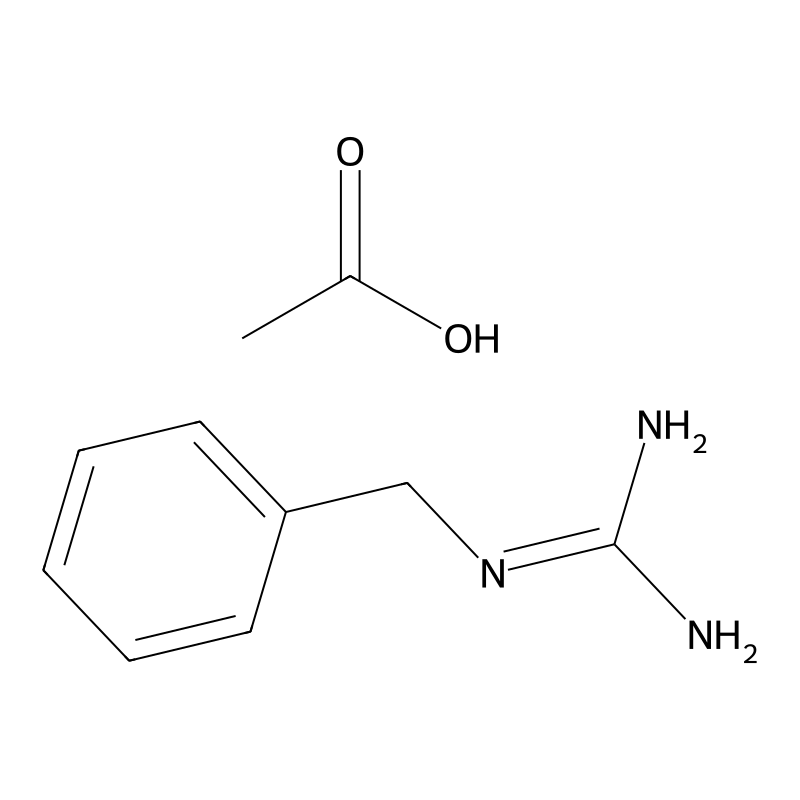N-Benzylguanidinium acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
NBGA is a synthetic molecule formed by the combination of benzylguanidine and acetic acid. Its significance lies in its potential applications in various research areas, but more information is needed to determine its specific role (e.g., GlpBio []).
Molecular Structure Analysis
NBGA has a unique structure with several key features:
- Central Guanidine Group: It contains a guanidine group (C=N-C=N-NH2), a functional group known for its ability to form hydrogen bonds and interact with biomolecules [].
- Benzyl Group: The presence of a benzyl group (C6H5CH2-) attached to a nitrogen atom provides aromatic character and potential for hydrophobic interactions [].
- Acetate Moiety: The acetate moiety (CH3COO-) contributes to the overall charge and solubility of the molecule [].
These features suggest that NBGA might interact with proteins, enzymes, or other biomolecules through hydrogen bonding and hydrophobic interactions, but further research is needed to confirm this ( PubChem []).
Physical And Chemical Properties Analysis
- Solid at room temperature (due to the presence of the benzyl group)
- Soluble in water (because of the charged acetate group)
- Possess some degree of thermal stability (due to the strong C-N bonds)
Enzyme Inhibition:
NBGA has been investigated for its ability to inhibit certain enzymes, particularly ornithine decarboxylase (ODC). ODC plays a crucial role in the production of polyamines, which are essential for cell growth and proliferation. By inhibiting ODC, NBGA may have potential applications in cancer research, as uncontrolled cell growth is a hallmark of the disease [].
Treatment of Parasitic Infections:
Studies suggest that NBGA may possess antiparasitic properties. It has been shown to be effective against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease []. Further research is needed to determine the potential of NBGA as a therapeutic agent for parasitic infections.
Neuroscience Research:
NBGA has been used in neuroscience research to study its effects on neurotransmitters and neurotransmission. It has been shown to interact with the glutamate system, which plays a vital role in learning and memory. However, the specific mechanisms of action and potential applications in this area require further investigation.
Other Potential Applications:
NBGA is also being explored for its potential applications in other areas, including:
GHS Hazard Statements
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








